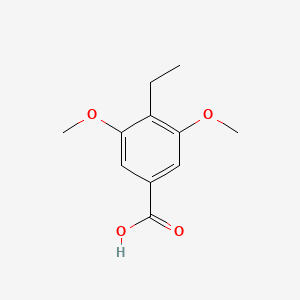

4-Ethyl-3,5-dimethoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethyl-3,5-dimethoxybenzoic acid is an organic compound with the molecular formula C11H14O4. It is a derivative of benzoic acid, characterized by the presence of ethyl and methoxy groups on the benzene ring. This compound is widely used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3,5-dimethoxybenzoic acid typically involves the Friedel-Crafts alkylation reaction. In this process, methyl 3,5-dimethoxybenzoate is first converted into 3,5-dimethoxybenzoic acid using a sulfuric acid solution and chlorosulfonic acid. The 3,5-dimethoxybenzoic acid is then subjected to a Friedel-Crafts alkylation reaction with ethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethyl-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated derivatives and other substituted products.

Applications De Recherche Scientifique

4-Ethyl-3,5-dimethoxybenzoic acid is utilized in various scientific research fields:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.

Industry: It is used in the production of dyes, fragrances, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 4-Ethyl-3,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. Its methoxy and ethyl groups play a crucial role in its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Syringic acid: 4-Hydroxy-3,5-dimethoxybenzoic acid, a naturally occurring phenolic compound.

Veratric acid: 3,4-Dimethoxybenzoic acid, another derivative of benzoic acid.

Comparison: 4-Ethyl-3,5-dimethoxybenzoic acid is unique due to the presence of both ethyl and methoxy groups, which confer distinct chemical and biological properties. Unlike syringic acid and veratric acid, it has a different substitution pattern on the benzene ring, leading to variations in reactivity and applications .

Activité Biologique

4-Ethyl-3,5-dimethoxybenzoic acid (EDMBA) is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of ethyl and methoxy groups, which may enhance its pharmacological properties. This article explores the biological activity of EDMBA, including its antioxidant, antibacterial, and antiviral effects, supported by data tables and relevant case studies.

EDMBA is defined by its molecular formula C12H16O4 and a molecular weight of 224.25 g/mol. Its structure includes an ethyl group at the para position and two methoxy groups at the meta positions of the benzene ring.

| Property | Value |

|---|---|

| Molecular Formula | C12H16O4 |

| Molecular Weight | 224.25 g/mol |

| CAS Number | 55703-68-9 |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. Studies have shown that EDMBA exhibits significant antioxidant properties. Research indicates that compounds with methoxy substitutions can scavenge free radicals effectively.

Case Study: Antioxidant Capacity

A study measured the antioxidant activity of various benzoic acid derivatives, including EDMBA, using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay:

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.2 |

| 3,5-Dimethoxybenzoic acid | 20.5 |

| Gallic acid | 10.0 |

The results indicated that EDMBA has a competitive antioxidant capacity compared to other known antioxidants.

Antibacterial Activity

EDMBA has been evaluated for its antibacterial properties against various pathogenic bacteria. The presence of methoxy groups in its structure is believed to contribute to its efficacy.

Case Study: Antibacterial Efficacy

The Minimum Inhibitory Concentration (MIC) of EDMBA was tested against several bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Bacillus subtilis | 0.75 |

These findings suggest that EDMBA is particularly effective against Gram-positive bacteria like Staphylococcus aureus.

Antiviral Activity

Recent studies have explored the antiviral potential of benzoic acid derivatives, including EDMBA. The mechanism of action is thought to involve interference with viral replication processes.

Molecular Docking Studies

In silico studies using molecular docking techniques have been conducted to predict the binding affinity of EDMBA with viral proteins:

| Ligand | Binding Affinity (kcal/mol) |

|---|---|

| This compound | -7.5 |

| Boceprevir | -9.0 |

The results indicate that EDMBA shows promising binding interactions with viral proteases, suggesting potential as an antiviral agent.

Propriétés

IUPAC Name |

4-ethyl-3,5-dimethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-8-9(14-2)5-7(11(12)13)6-10(8)15-3/h5-6H,4H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTFGFNNWPBJJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1OC)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.